4-(Allyloxy)-butanal
Overview
Description
4-(Allyloxy)-butanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.
Scientific Research Applications
Epoxidation and Catalysis
4-(Allyloxy)-butanal and its derivatives are prominently used in the field of catalysis, particularly in epoxidation reactions. Researchers have explored the epoxidation of 1,4-bis(allyloxy)butane using hydrogen peroxide under various catalytic conditions, identifying optimal conditions and evaluating the conversion and yields of the epoxidation products (Kaczmarczyk, Januś, & Milchert, 2006). The influence of different catalysts and cocatalysts on the yield of epoxidation products has also been studied, highlighting the importance of this compound in understanding the mechanism and enhancing the efficiency of such reactions (Kaczmarczyk, Januś, & Milchert, 2007).
Polymerization and Material Synthesis
The compound is integral to the synthesis of novel materials, particularly in the field of polymerization. Studies have shown the successful synthesis of reactive precursors like 1-allyloxy-4(1-propenoxy)butane, highlighting its utility in the controlled synthesis of functionalized siloxanes. These synthesized materials demonstrate high reactivity in photoinduced cationic polymerization (Kim et al., 2003).
Renewable Energy
In the realm of renewable energy, this compound is explored as an intermediate in the synthesis of renewable diesel. The hydroxyalkylation/alkylation of 2-methylfuran with compounds like butanal, a reaction in which this compound may serve as an intermediate, has demonstrated promising results in producing diesel with higher carbon yields, indicating its potential in sustainable fuel production (Li et al., 2013).
properties
IUPAC Name |
4-prop-2-enoxybutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBEXBNRNHSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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